molecular formula C20H19F2N3O5 B3325932 4-Desfluoro-6-fluoro dolutegravir CAS No. 2244161-72-4

4-Desfluoro-6-fluoro dolutegravir

Cat. No.: B3325932
CAS No.: 2244161-72-4
M. Wt: 419.4 g/mol
InChI Key: HINIWTFBDFXRFH-BMIGLBTASA-N
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Description

4-Desfluoro-6-fluoro dolutegravir is a derivative of dolutegravir, an antiviral agent used primarily in the treatment of HIV-1 infections. This compound is characterized by the substitution of fluorine atoms at specific positions on the dolutegravir molecule, which can influence its chemical properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desfluoro-6-fluoro dolutegravir typically involves multiple steps, starting from a benzyl-protected pyran. The process includes constructing a pyridone ring, followed by cyclization using 3-®-amino-1-butanol, and several sequential chemical transformations . The reaction conditions often involve the use of coupling reagents like carbonyldiimidazole (CDI) and selective amidation with 2,4-difluorobenzylamine .

Industrial Production Methods

Industrial production of this compound can be optimized using continuous flow chemistry, which significantly reduces reaction time and improves yield. This method involves telescoping multiple steps into a continuous process, enhancing efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Desfluoro-6-fluoro dolutegravir undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various fluorinated analogs .

Scientific Research Applications

Mechanism of Action

4-Desfluoro-6-fluoro dolutegravir exerts its effects by inhibiting the HIV-1 integrase enzyme. It binds to the active site of the enzyme, blocking the strand transfer step of retroviral DNA integration into the host cell genome. This inhibition prevents the replication of the virus, thereby reducing viral load in infected individuals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Desfluoro-6-fluoro dolutegravir is unique due to its specific fluorine substitutions, which can enhance its binding affinity and stability compared to other integrase inhibitors. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3S,7R)-N-[(2,6-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5/c1-10-5-6-30-15-9-24-8-12(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-13(21)3-2-4-14(11)22/h2-4,8,10,15,27H,5-7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINIWTFBDFXRFH-BMIGLBTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=CC=C4F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=CC=C4F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244161-72-4
Record name 4-Desfluoro-6-fluoro dolutegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244161724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DESFLUORO-6-FLUORO DOLUTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC6U8H2E29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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